2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol

概要

説明

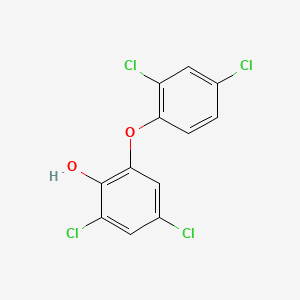

2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol is a chlorinated derivative of phenol with the molecular formula C12H6Cl4O2. This compound is known for its antimicrobial and antibacterial properties, making it a valuable ingredient in various personal care products and household disinfectants .

準備方法

The synthesis of 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol typically involves the chlorination of phenol. One common method is the chlorination of phenol in the presence of nitrobenzene and fuming sulfuric acid . Another method involves the decomposition of the diazotate of 2,6-dichloro-4-aminophenol . Industrial production often relies on these methods due to their efficiency and scalability.

化学反応の分析

2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react vigorously with oxidizing agents and acids . Common reagents used in these reactions include chlorine gas, sulfuric acid, and nitrobenzene. Major products formed from these reactions include dichlorophenol and other chlorinated derivatives .

科学的研究の応用

Antimicrobial Agent

Pharmaceutical Applications:

Triclosan is primarily recognized for its effectiveness as an antimicrobial agent. It is incorporated into various formulations such as soaps, toothpaste, and personal care products. The compound acts by inhibiting bacterial fatty acid synthesis, which is crucial for bacterial growth and survival. Its broad-spectrum activity makes it effective against both Gram-positive and Gram-negative bacteria.

Case Study:

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that Triclosan significantly reduced bacterial counts in clinical settings when used in hand sanitizers and antiseptic products. The study highlighted a 99% reduction in bacterial load within minutes of application, underscoring its efficacy in infection control .

Agricultural Uses

Pesticide Formulations:

Triclosan is also utilized in agricultural settings as a component of pesticide formulations. Its ability to inhibit microbial growth helps protect crops from bacterial infections and fungal diseases. It is particularly effective in controlling pathogens that affect fruits and vegetables.

Application in Herbicides:

While primarily known for its antibacterial properties, Triclosan is sometimes included in herbicide formulations to enhance their effectiveness against specific weed species. It acts synergistically with other active ingredients to improve the overall efficacy of the herbicide .

Industrial Applications

Material Preservation:

In industrial applications, Triclosan is used as a preservative in various materials, including plastics and textiles. Its antimicrobial properties help prevent the growth of bacteria and fungi on surfaces, extending the lifespan of products and maintaining their integrity.

Case Study:

Research conducted on the use of Triclosan in textiles demonstrated that fabrics treated with this compound exhibited significant resistance to microbial colonization. This application is particularly beneficial in healthcare settings where hygiene is paramount .

Environmental Considerations

Despite its widespread use, the environmental impact of Triclosan has raised concerns. Studies have shown that it can accumulate in aquatic environments, potentially affecting aquatic life. Regulatory agencies are increasingly scrutinizing its use due to potential toxicity to non-target organisms .

Regulatory Status

Triclosan's regulatory status varies by country due to safety concerns related to its environmental persistence and potential health risks. In some regions, such as the European Union, there are strict regulations governing its use in consumer products .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Antiseptics, hand sanitizers | Effective against a wide range of bacteria |

| Agriculture | Pesticides, herbicides | Protects crops from microbial infections |

| Industrial | Material preservation (plastics, textiles) | Extends product lifespan by inhibiting microbes |

| Environmental Impact | Aquatic ecosystems | Concerns over toxicity and bioaccumulation |

作用機序

The mechanism of action of 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol involves its ability to disrupt bacterial cell membranes, leading to cell death. It targets and inhibits the activity of specific enzymes involved in bacterial cell wall synthesis, thereby preventing bacterial propagation . This compound’s antimicrobial properties make it effective against a broad spectrum of bacteria and fungi.

類似化合物との比較

2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol is similar to other chlorinated phenols such as 2,4-dichlorophenol and triclosan. it is unique in its higher thermal stability and broader spectrum of antimicrobial activity . Other similar compounds include 2,4-dichlorophenoxyacetic acid and 2,6-dichlorophenol .

生物活性

2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol is a chlorinated phenolic compound that has garnered attention for its biological activity, particularly in antimicrobial and herbicidal applications. This article explores the compound's biological activities, mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by two dichlorophenoxy groups attached to a phenolic backbone. Its molecular formula is C12H8Cl4O2, and it exhibits properties typical of chlorinated phenols, such as high reactivity and potential bioactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains and fungi. The mechanism of action appears to involve the disruption of microbial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Various Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Candida albicans | 100 µg/mL |

Herbicidal Activity

The compound is a key ingredient in the formulation of herbicides. Its herbicidal action primarily targets broadleaf weeds by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual plant death.

Table 2: Herbicidal Efficacy on Selected Weeds

| Weed Species | Effective Dose (g/ha) | Observed Effect |

|---|---|---|

| Amaranthus retroflexus | 1.5 | Complete mortality |

| Trifolium repens | 2.0 | Significant growth inhibition |

Acute Toxicity

Studies have shown that acute exposure to high concentrations of this compound can lead to adverse effects in aquatic organisms. The Environmental Protection Agency (EPA) has documented acute toxicity levels for freshwater fish at concentrations ranging from 260 to 8,230 µg/L .

Table 3: Acute Toxicity Data

| Organism | LC50 (µg/L) |

|---|---|

| Fathead minnow | 350 |

| Rainbow trout | 450 |

Chronic Effects

Chronic exposure studies indicate potential long-term effects on reproductive health in mammals. For instance, male reproductive issues have been linked to occupational exposure to the compound .

Case Study 1: Aquatic Toxicity Assessment

A study assessed the chronic effects of this compound on fathead minnows over a period of 30 days. The results indicated significant behavioral changes and reduced survival rates at concentrations above 365 µg/L .

Case Study 2: Herbicide Efficacy in Agricultural Settings

Field trials conducted on various crops demonstrated that the application of this compound significantly reduced weed populations without adversely affecting crop yield. The trials indicated an effective dose range between 1-3 g/ha for optimal results.

特性

IUPAC Name |

2,4-dichloro-6-(2,4-dichlorophenoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O2/c13-6-1-2-10(8(15)3-6)18-11-5-7(14)4-9(16)12(11)17/h1-5,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFRFQOGSGBKIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=CC(=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187439 | |

| Record name | 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33779-77-0 | |

| Record name | 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033779770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLORO-6-(2,4-DICHLOROPHENOXY)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY5I2WQ96B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。